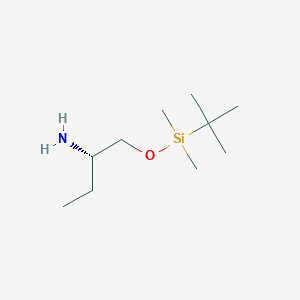

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine

Overview

Description

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is an organic compound that features a tert-butyldimethylsilyl group attached to a butanamine backbone. This compound is of significant interest in organic synthesis due to its unique structural properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine typically involves the protection of the hydroxyl group in (S)-2-butanol using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The protected alcohol is then converted to the corresponding amine through a series of steps including oxidation to the aldehyde, followed by reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and sustainability of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

- Oximes, nitroso derivatives, primary amines, and various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine serves as a protecting group for alcohols and amines, which is crucial in multi-step organic synthesis. The steric hindrance provided by the tert-butyldimethylsilyl group prevents unwanted reactions at the protected site, allowing for selective modifications elsewhere in the molecule. This property is particularly valuable when synthesizing complex organic compounds where functional group integrity must be maintained during reaction sequences .

Biological Studies

In biological research, this compound is utilized as a building block for bioactive molecules. Its role as a nucleophile in various reactions facilitates the study of enzyme mechanisms and the development of new pharmaceuticals. For instance, it can be involved in synthesizing compounds aimed at modulating pre-mRNA splicing, which has implications in cancer therapy .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique structural properties make it suitable for developing high-performance materials used in electronics and coatings. The ability to modify its structure allows for tailored applications in various industrial processes .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- A study on antitumor modulators demonstrated that compounds synthesized using this amine showed significant in vivo antitumor activity, indicating its potential role in developing cancer therapeutics .

- Research into enzyme mechanisms has utilized this compound to explore interactions at the molecular level, providing insights into biological processes critical for drug design .

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the functional group from unwanted reactions. This allows for selective reactions to occur at other sites in the molecule. The protecting group can be removed under specific conditions, revealing the functional group for further reactions.

Comparison with Similar Compounds

- (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine

- (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine

- (S)-1-(tert-Butyldimethylsilyloxy)-2-pentanamine

Comparison: (S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine is unique due to its specific structural configuration and the presence of the tert-butyldimethylsilyl group. This provides distinct reactivity patterns and makes it particularly useful in selective protection and deprotection strategies in organic synthesis. Compared to similar compounds, it offers a balance of steric protection and reactivity, making it versatile for various applications.

Biological Activity

(S)-1-(tert-Butyldimethylsilyloxy)-2-butanamine, a compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a butanamine backbone, has garnered interest in various fields of organic and biological chemistry. Its unique structural properties lend it significant utility in synthetic applications, particularly as a protecting group in organic synthesis and as a precursor for bioactive molecules.

The molecular formula of this compound is CHNOSi, with a molecular weight of 203.4 g/mol. The compound is typically synthesized through the protection of the hydroxyl group in (S)-2-butanol using TBDMS chloride in the presence of a base like imidazole. This is followed by conversion to the corresponding amine via oxidation and reductive amination processes .

Enzyme Mechanisms and Bioactivity

This compound is utilized in biological research to study enzyme mechanisms. Its structure allows it to serve as a building block for various bioactive molecules, facilitating the investigation of biochemical pathways and interactions at the molecular level.

Table 1: Overview of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Mechanism Studies | Used to probe enzyme mechanisms due to its structural reactivity. |

| Building Block for Bioactives | Serves as an intermediate in synthesizing other biologically relevant compounds. |

| Potential Antiviral Activity | Preliminary studies suggest possible antiviral properties. |

Case Studies

- Enzymatic Reactions : In a study exploring enzyme-catalyzed reactions, this compound was employed to evaluate substrate specificity and reaction kinetics. Results indicated that its TBDMS group significantly influenced enzyme binding affinity and reaction rates, demonstrating its role as a valuable tool in mechanistic studies .

- Antiviral Properties : Preliminary investigations into the antiviral activity of this compound revealed that it may exhibit inhibitory effects against certain viral strains. Further research is warranted to elucidate the mechanisms behind these effects and assess potential therapeutic applications .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds, such as (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine and (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine. The presence of the TBDMS group provides distinct reactivity patterns, making it particularly advantageous for selective protection strategies in organic synthesis.

Table 2: Comparison of Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| This compound | TBDMS group on butanamine backbone | Versatile protecting group |

| (S)-1-(tert-Butyldimethylsilyloxy)-2-propanamine | TBDMS group on propanamine backbone | Different steric hindrance |

| (S)-1-(tert-Butyldimethylsilyloxy)-3-butanamine | TBDMS group on 3-position butanamine | Altered reactivity due to position |

Future Directions

Research into this compound is poised to expand, particularly in areas concerning its biological activity and potential therapeutic applications. Future studies should focus on:

- Mechanistic Studies : Further elucidation of its role in enzyme mechanisms.

- Therapeutic Potential : Exploration of its antiviral properties through rigorous testing.

- Synthetic Applications : Development of new synthetic methodologies utilizing this compound as a key intermediate.

Properties

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-7-9(11)8-12-13(5,6)10(2,3)4/h9H,7-8,11H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCJQVABVSLUJB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO[Si](C)(C)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582041 | |

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157555-74-3 | |

| Record name | (2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.